molecular formula C12H10N2O4S B2361562 S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955697-86-6

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2361562
CAS No.: 955697-86-6
M. Wt: 278.28
InChI Key: ATCLGZQBXOYSNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a synthetic pathway was developed for N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, which was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .

Scientific Research Applications

Synthesis and Antimicrobial Applications

One significant application of compounds related to S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate involves their synthesis for antimicrobial purposes. The condensation of 4-aminophenylacetic acid with phthalic anhydride, resulting in (dioxoisoindolin-2-yl)phenylacetic acid, has been used as a key intermediate in the synthesis of derivatives with promising antimicrobial activity. These derivatives, characterized by various analytical and spectral data, have shown potential in antimicrobial studies, indicating their relevance in developing new antimicrobial agents (Bedair et al., 2006).

Anticonvulsant Evaluation

Another application is found in the synthesis of N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives, which incorporated essential amino acids with a GABA–phthalimide moiety. These compounds were evaluated for their anticonvulsant properties through initial screening using the maximal electroshock test and the sub-cutaneous Pentylenetetrazole test in mice. The compounds demonstrated the ability to suppress convulsions induced by electrical seizures, highlighting their potential as anticonvulsant candidates (Ahuja et al., 2014).

Anticancer Agent Synthesis

In the realm of anticancer research, the synthesis of compounds like 2-((9H-purin-6-ylthio) carbonothioyloxy) ethyl 1, 3-dioxoisoindolin-2 yl carbamodithioate and its analogs through the conjugation of 6-mercaptopurine or 2-aminothiazole with N-aminophthalimide using a dithiocarbamate spacer has been explored. These synthesized compounds, characterized by various spectroscopic techniques, offer a promising avenue for developing new anticancer agents (Nadhum & Mohammed, 2020).

Photoredox Catalysis in Synthesis

Photoredox catalysis has been employed in the synthesis of cyclic compounds through consecutive photoredox decarboxylative couplings of adipic acid active esters (bis(1,3-dioxoisoindolin-2-yl)-substituted hexanedioates) with substituted 1-(2-arylethynylsulfonyl)benzenes. This novel and efficient method under visible-light photocatalysis highlights the utility of such compounds in creating cyclic structures, expanding the scope of their applications in synthetic chemistry (Li et al., 2016).

Future Directions

The future directions for research on “S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate” and similar compounds could involve further exploration of their potential as selective degraders of specific proteins, such as histone deacetylase-3 (HDAC3) . This could have implications for the development of new therapeutic strategies for diseases associated with dysregulation of these proteins.

Properties

IUPAC Name

S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-6(15)19-5-9(16)13-8-4-2-3-7-10(8)12(18)14-11(7)17/h2-4H,5H2,1H3,(H,13,16)(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCLGZQBXOYSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=CC=CC2=C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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